N-Boc-4-ethyl-DL-phenylalanine
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Overview
Description
N-Boc-4-ethyl-DL-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of 4-ethyl-DL-phenylalanine. This modification enhances the compound’s stability and makes it useful in various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-4-ethyl-DL-phenylalanine typically involves the protection of the amino group of 4-ethyl-DL-phenylalanine with a Boc group. One common method involves the reaction of 4-ethyl-DL-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-ethyl-DL-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction: The ethyl group on the phenyl ring can be oxidized to form corresponding alcohols or carboxylic acids.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Coupling Reagents: Carbodiimides such as EDC or DCC are used for peptide coupling reactions.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields 4-ethyl-DL-phenylalanine.
Oxidized Derivatives: Oxidation of the ethyl group can produce 4-hydroxy or 4-carboxy derivatives.
Peptide Conjugates: Coupling reactions result in the formation of peptides or peptide derivatives.
Scientific Research Applications
N-Boc-4-ethyl-DL-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Serves as a precursor in the study of enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted drug delivery.
Mechanism of Action
The mechanism of action of N-Boc-4-ethyl-DL-phenylalanine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon removal of the Boc group, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .
Comparison with Similar Compounds
Similar Compounds
N-Boc-4-iodo-L-phenylalanine: Similar in structure but contains an iodine atom instead of an ethyl group.
N-Boc-DL-phenylalanine: Lacks the ethyl group on the phenyl ring.
N-Boc-4-nitro-L-phenylalanine: Contains a nitro group instead of an ethyl group.
Uniqueness
N-Boc-4-ethyl-DL-phenylalanine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can be exploited in the design of novel compounds with specific biological activities .
Properties
IUPAC Name |
3-(4-ethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-11-6-8-12(9-7-11)10-13(14(18)19)17-15(20)21-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBBFXLHABOKHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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